2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
Enantioselective Synthesis of 1,2-Dihydronaphthalenes
The synthesis of 1,2-dihydronaphthalenes is significant in medicinal and synthetic chemistry due to their application in various compounds. A method involving N-heterocyclic carbene-catalyzed cascade annulation reactions has been developed to produce these molecules with high yield and stereoselectivity. This process uses benzodiketones and enals under oxidative conditions, resulting in 1,2-dihydronaphthalenes with two adjacent stereocenters. The synthesized products can be further transformed into alcohols, amides, and epoxides, demonstrating the versatility of this approach .
Molecular Structure Analysis of Copper Complexes
The molecular structure of a copper complex with the ligand (E)-2-(4-(1H-1,2,4-triazol-1-yl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one has been elucidated through single-crystal X-ray diffraction. The copper(II) ion is situated in a distorted square-pyramidal environment, coordinated with four oxygen atoms from two tta ligands and one nitrogen atom from the triazole ligand. The compound forms a three-dimensional supramolecular structure through hydrogen bonds and weak C–H···π and π···π interactions .
Stereochemical Assignment via Oxazolidin-2-one Derivatives
The stereochemistry of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols can be determined using their oxazolidin-2-one derivatives. NMR data and conformational analysis, including the use of the Karplus–Altona equation, allow for the differentiation between cis and trans stereoisomers. The trans isomers exhibit a rigid half-chair conformation, while the cis isomers show an equilibrium between two half-chair conformers .
Chemical Reactions Analysis: Dehydrochlorination Studies
The preparation of 1,2,3-trichloro-1,2-dihydronaphthalene has been achieved through the partial dehydrochlorination of naphthalene δ-tetrachloride. Spectroscopic and kinetic characterizations have been performed, and a comparison of vicinal coupling constants in the 1H NMR spectra of 1,2-dihydronaphthalenes has been made with related systems .
Physical and Chemical Properties Analysis: Spiro Triazole-Thione Derivatives
The physical and chemical properties of a spiro triazole-thione derivative have been studied. The molecule's structure features a phenyl group at a significant dihedral angle to the triazole ring, which itself is angled relative to the tetrahydronaphthalene moiety. In the crystal, molecules are linked by weak C–H···S hydrogen bonds into chains, and weak C–H···π interactions are also present, contributing to the stability of the supramolecular structure .
Scientific Research Applications
1. Neuropharmacological Applications
2-(1H-1,2,4-Triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one and related compounds have been studied for their potential applications in neuropharmacology, particularly focusing on their interactions with 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors. These receptors are implicated in the pathophysiology and treatment of anxiety and depression, making them a target for novel drug development. DU 125530, a compound closely related in structure and function, has been observed to have potential applications in the treatment of anxiety and mood disorders, with positron emission tomography (PET) studies demonstrating significant occupancy of 5-HT(1A) receptors in the human brain in vivo, offering insights into the therapeutic potential of such compounds (Rabiner et al., 2002).
2. Occupational Exposure and Biomonitoring
Studies have also examined the metabolic pathways and biomonitoring aspects of compounds structurally similar to 2-(1H-1,2,4-Triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one, particularly in the context of occupational exposure to naphthalene and its metabolites. This includes the evaluation of urinary biomarkers like 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acids (NMA) to assess exposure to naphthalene in industrial settings (Klotz et al., 2018). Such studies are crucial in understanding the exposure and potential health impacts of naphthalene and its derivatives, which are ubiquitous in the environment and present at various workplaces.
3. Environmental Health and Safety
Research on compounds structurally related to 2-(1H-1,2,4-Triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one also encompasses aspects of environmental health and safety. This includes investigating the presence and impacts of polycyclic aromatic hydrocarbons (PAHs) and their metabolites in human and environmental samples. For instance, studies have determined concentrations of PAH metabolites like naphthalene, fluorene, and phenanthrene in urine samples as biomarkers for assessing human exposure to PAHs, highlighting the significance of these compounds in environmental health and biomonitoring research (Li et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-11(7-16-9-14-8-15-16)6-5-10-3-1-2-4-12(10)13/h1-4,8-9,11H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWPSMZJLXJTAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CN3C=NC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-ylmethyl)-3,4-dihydronaphthalen-1(2H)-one |
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